molecular formula C16H12BrN7O4 B11094297 N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11094297
M. Wt: 446.21 g/mol
InChI Key: PLMHZXUBBXSFBF-QGMBQPNBSA-N
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Description

    N’-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: is a chemical compound with the molecular formula CHBrNOS. It belongs to the class of hydrazides and contains both a tetrazole ring and a hydrazide functional group.

  • The compound’s structure consists of a central acetohydrazide moiety, with a substituted phenyl group (5-phenyl-2H-tetrazol-2-yl) attached to one end and a (5-bromo-2-hydroxy-3-nitrophenyl)methylidene group at the other end.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through condensation reactions involving appropriate starting materials. For example, the reaction of an aldehyde or ketone with a hydrazine derivative can yield the acetohydrazide backbone.

      Reaction Conditions: The reaction conditions would typically involve mild temperatures, suitable solvents, and acid or base catalysts.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, coordination chemistry, and ligand properties.

      Biology: Investigations into its potential as a bioactive compound or ligand for metal complexes.

      Medicine: Studies on its pharmacological properties, including potential antimicrobial or anticancer effects.

      Industry: Possible applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other acetohydrazides, tetrazole derivatives, and substituted phenyl compounds.

      Uniqueness: Its combination of the (5-bromo-2-hydroxy-3-nitrophenyl)methylidene group and the tetrazole ring sets it apart from related compounds.

    Remember that this compound is relatively rare, and detailed studies are limited.

    Properties

    Molecular Formula

    C16H12BrN7O4

    Molecular Weight

    446.21 g/mol

    IUPAC Name

    N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

    InChI

    InChI=1S/C16H12BrN7O4/c17-12-6-11(15(26)13(7-12)24(27)28)8-18-19-14(25)9-23-21-16(20-22-23)10-4-2-1-3-5-10/h1-8,26H,9H2,(H,19,25)/b18-8+

    InChI Key

    PLMHZXUBBXSFBF-QGMBQPNBSA-N

    Isomeric SMILES

    C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O

    Canonical SMILES

    C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O

    Origin of Product

    United States

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